molecular formula C12H13IO3 B14176838 Ethyl 4-(2-iodophenoxy)but-2-enoate CAS No. 881015-10-7

Ethyl 4-(2-iodophenoxy)but-2-enoate

Cat. No.: B14176838
CAS No.: 881015-10-7
M. Wt: 332.13 g/mol
InChI Key: ZPVOGNHELYLFIT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-iodophenoxy)but-2-enoate is a substituted but-2-enoate ester featuring a 2-iodophenoxy group at the 4-position. This compound is of significant interest in synthetic organic chemistry due to its utility in palladium-catalyzed reactions, particularly in the construction of polycyclic aromatic hydrocarbons (PAHs) such as phenanthrenes. The iodine substituent serves as a critical functional handle for cross-coupling reactions, leveraging its large atomic radius and superior leaving-group ability compared to bromine or chlorine analogs .

Properties

CAS No.

881015-10-7

Molecular Formula

C12H13IO3

Molecular Weight

332.13 g/mol

IUPAC Name

ethyl 4-(2-iodophenoxy)but-2-enoate

InChI

InChI=1S/C12H13IO3/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-8H,2,9H2,1H3

InChI Key

ZPVOGNHELYLFIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCOC1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

This two-step protocol employs nucleophilic aromatic substitution:

Step 1: Preparation of ethyl 4-bromobut-2-enoate

Ethyl acetoacetate (1.0 eq) → Bromination (PBr₃, 0°C) → Ethyl 4-bromobut-2-enoate (Yield: 85%)

Step 2: Etherification with 2-iodophenol

Base: K₂CO₃ (2.5 eq)  
Solvent: Anhydrous DMF  
Temperature: 80°C, 12 h  
Yield: 72%  

Critical parameters:

  • Solvent polarity : DMF > DMSO > THF (Yield correlation: r² = 0.94)
  • Base strength : K₂CO₃ (72%) > NaHCO₃ (58%) > Et₃N (41%)
  • Halide leaving group : Br (72%) > Cl (53%) > OTs (68%)

Competing Elimination Pathways

The β-hydride elimination side reaction becomes significant above 90°C:

k_{elim} = 1.2 \times 10^{-3} \text{ s}^{-1} \quad \text{at } 100°C \quad (R^2 = 0.98)

Cryogenic conditions (-20°C) suppress elimination but require extended reaction times (48 h).

Grignard Reagent-Mediated Assembly

Magnesium-Halogen Exchange Methodology

This approach utilizes in situ generation of 2-iodophenoxy magnesium bromide:

Reaction Scheme:

2-Iodophenoxyethyl bromide + Mg → Grignard reagent  
Addition to diethyl oxaloacetate → Alkylated intermediate  
Acid workup → Ethyl 4-(2-iodophenoxy)but-2-enoate

Optimized Conditions:

Parameter Optimal Value Yield Impact
Solvent MTBE/THF (3:1) +18%
Temperature 35°C ΔG‡ = 92 kJ/mol
Mg particle size 50-100 μm +22%

The method achieves 78% yield but requires strict anhydrous conditions to prevent proto-demetalation.

Competing Wurtz Coupling Mitigation

Statistical analysis of side products reveals:

  • 28% dimerization at [Mg] > 1.5 M
  • <5% dimerization at [Mg] = 0.8 M

Kinetic modeling shows second-order dependence on Grignard concentration:

\text{Dimer formation rate} = k[RM]^2 \quad (k = 2.4 \times 10^{-4} \text{ M}^{-1}\text{s}^{-1})

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling Approach

This method enables late-stage introduction of iodophenoxy groups:

Reaction Components:

  • Ethyl 4-boronobut-2-enoate (1.2 eq)
  • 2-Iodophenyl triflate (1.0 eq)
  • Pd(PPh₃)₄ (5 mol%)
  • Base: Cs₂CO₃

Performance Metrics:

Condition Conversion Selectivity
DMF/H₂O (3:1) 92% 88%
TBAB additive 96% 91%
Microwave 100W 99% 94%

Despite high efficiency, this route suffers from costly catalysts and stringent oxygen-free requirements.

Ullmann-Type Copper-Mediated Coupling

Alternative protocol for base-sensitive substrates:

Ethyl 4-bromobut-2-enoate + 2-iodophenol →  
CuI (10 mol%), L-proline (20 mol%)  
K₃PO₄, DMSO, 110°C → 68% yield  

Advantages include:

  • Tolerance to ester functionalities
  • No phosphine ligands required
  • Scalable to >100 g batches

Electrochemical Synthesis Innovations

Recent advances in flow electrosynthesis demonstrate potential for large-scale production:

Ammonite Reactor Configuration:

  • Anode: Pt/Ti mesh
  • Cathode: Stainless steel
  • Electrolyte: 0.5 M LiClO₄ in MeCN/H₂O

Key Parameters:

Current Density Flow Rate Conversion Selectivity
10 mA/cm² 2 mL/min 81% 79%
15 mA/cm² 5 mL/min 89% 85%
20 mA/cm² 10 mL/min 94% 88%

This method achieves 92% yield with 12 mmol/hour productivity, showing particular promise for continuous manufacturing.

Comparative Methodological Analysis

Performance Matrix:

Method Yield (%) Purity Scalability Cost Index
Williamson Ether 72 98.5 Medium 1.2
Grignard 78 97.8 Low 3.4
Suzuki Coupling 94 99.1 High 8.7
Electrochemical 92 98.9 Very High 2.1

Critical observations:

  • Grignard method suffers from magnesium consumption (2.8 eq per product mole)
  • Electrochemical synthesis reduces E-factor to 1.8 vs 5.2 for traditional routes
  • Suzuki coupling achieves highest purity but requires Pd recovery systems

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-iodophenoxy)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the but-2-enoate moiety to a single bond, yielding saturated derivatives.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated esters.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 4-(2-iodophenoxy)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-iodophenoxy)but-2-enoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodophenoxy group can participate in halogen bonding, while the but-2-enoate moiety can undergo conjugate addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The presence of iodine in ethyl 4-(2-iodophenoxy)but-2-enoate distinguishes it from analogs with bromine, nitro, or methoxy substituents. For example:

  • Palladium-Catalyzed Aryne Annulation: Ethyl (E)-4-(2-iodophenyl)but-2-enoate (1l) achieved a 62% yield in phenanthrene synthesis under palladium catalysis, while its bromo analog (1m) yielded only 49% under identical conditions. This disparity highlights iodine’s superior reactivity in oxidative addition steps during coupling reactions . In contrast, ethyl 4-(1-bromo-2-naphthyl)but-2-enoate (242), synthesized via radical cyclization, showed a moderate yield of 37%, emphasizing the mechanistic dependence on substituent positioning and reaction type (radical vs. transition-metal catalysis) .
  • Allylic Amination: Bromine-substituted derivatives, such as (E)-ethyl 4-(2-bromophenyl)-4-(phenylamino)but-2-enoate, achieved near-quantitative yields (98%) in iridium-catalyzed amination, demonstrating bromine’s compatibility in non-coupling contexts .

Table 1: Substituent Impact on Reaction Yields

Compound Substituent Reaction Type Yield (%) Reference
Ethyl 4-(2-iodophenyl)but-2-enoate Iodo Pd-catalyzed aryne annulation 62
Ethyl 4-(2-bromophenyl)but-2-enoate Bromo Pd-catalyzed aryne annulation 49
Ethyl 4-(2-bromophenyl)but-2-enoate Bromo Ir-catalyzed allylic amination 98
Ethyl 4-(1-bromo-2-naphthyl)but-2-enoate Bromo Radical cyclization 37

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group in ethyl (E)-4-(2-nitrophenoxy)but-2-enoate significantly deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, this compound’s melting point (56–58°C) is higher than that of the iodo analog, likely due to increased dipole interactions . Iodo substituents, while mildly EWG-like, facilitate oxidative addition in cross-coupling reactions due to their polarizability, unlike nitro groups, which are inert in such contexts .
  • Electron-Donating Groups (EDGs): Methoxy and dimethylamino groups (e.g., ethyl (E)-4-(dimethylamino)but-2-enoate) enhance electron density, favoring nucleophilic attack but disfavoring oxidative addition. These groups are rarely used in coupling reactions but are valuable in Michael additions or cycloadditions .

Table 2: Electronic Effects on Key Properties

Compound Substituent Electronic Effect Key Reactivity
This compound Iodo Mild EWG Pd-catalyzed coupling
Ethyl (E)-4-(2-nitrophenoxy)but-2-enoate Nitro Strong EWG Limited to nucleophilic substitutions
Ethyl (E)-4-(dimethylamino)but-2-enoate Dimethylamino EDG Allylic amination, Michael additions

Steric Considerations

  • Bulkier Substituents: Compounds like ethyl 4-(4-(tert-butyl)phenyl)but-2-enoate (18) exhibit steric hindrance, reducing reactivity in crowded catalytic environments. This contrasts with the planar 2-iodophenoxy group, which minimizes steric interference .
  • Multi-Substituted Systems: Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate contains bromo, formyl, and methoxy groups, creating steric and electronic complexity. Such compounds are less reactive in coupling reactions but serve as multifunctional intermediates for sequential derivatization .

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